Cas no 951894-35-2 (3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene)
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene Chemical and Physical Properties
Names and Identifiers
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- 3-(4-CHLORO-2-FLUOROPHENYL)-2-METHYL-1-PROPENE
- 4-chloro-2-fluoro-1-(2-methylprop-2-en-1-yl)benzene
- 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene
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- MDL: MFCD09801305
- Inchi: 1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3
- InChI Key: RQSZOEVOXULPQQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)CC(=C)C
Computed Properties
- Exact Mass: 184.0455062g/mol
- Monoisotopic Mass: 184.0455062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- XLogP3: 4.3
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB360568-1 g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene; 97% |
951894-35-2 | 1g |
€487.10 | 2022-06-10 | ||
| abcr | AB360568-2 g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene; 97% |
951894-35-2 | 2g |
€718.00 | 2022-06-10 | ||
| Fluorochem | 200617-1g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 1g |
£297.00 | 2022-03-01 | |
| Fluorochem | 200617-2g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200617-5g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene |
951894-35-2 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| abcr | AB360568-1g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 1g |
€545.10 | 2025-04-14 | |
| abcr | AB360568-2g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 2g |
€794.00 | 2025-04-14 | |
| abcr | AB360568-5g |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene, 97%; . |
951894-35-2 | 97% | 5g |
€1775.50 | 2025-04-14 |
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene Suppliers
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene
Introduction to 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene (CAS No. 951894-35-2)
3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene (CAS No. 951894-35-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 4-chloro-2-fluorophenyl and 2-methyl-1-propene moieties, exhibits a range of biological activities and potential applications in drug development.
The molecular structure of 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene is composed of a substituted phenyl ring and a propene chain, making it an intriguing candidate for various chemical and biological studies. The presence of the chloro and fluoro substituents on the phenyl ring imparts specific electronic and steric properties, which can influence its reactivity and biological activity. These features make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Recent research has highlighted the importance of 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene in the development of novel drugs. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The ability to fine-tune the structure of this compound through various chemical modifications allows researchers to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.
In addition to its role in SSRI synthesis, 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene has also been explored for its potential in cancer research. Preclinical studies have demonstrated that certain derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways involved in cell growth and survival, making it a promising lead for further investigation.
The synthetic accessibility of 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene is another factor contributing to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. These methods typically involve the coupling of a 4-chloro-2-fluorobenzaldehyde derivative with an appropriate alkene precursor, followed by subsequent transformations to achieve the desired product. The robustness and scalability of these synthetic protocols ensure a steady supply of high-purity material for ongoing studies.
From a safety perspective, 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, as with any chemical compound, it is essential to adhere to established guidelines for storage, handling, and disposal to ensure the safety of researchers and the environment.
In conclusion, 3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene (CAS No. 951894-35-2) represents a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its unique structural features, coupled with its synthetic accessibility and potential biological activities, make it an important compound for further exploration in drug discovery and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.
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